molecular formula C19H19Cl2NO2 B4783524 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride

Cat. No.: B4783524
M. Wt: 364.3 g/mol
InChI Key: GVBQZUSHFIABEP-UHFFFAOYSA-N
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Description

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride is a chemical compound that belongs to the class of furan derivatives

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2.ClH/c20-17-9-5-4-8-16(17)19-11-10-15(23-19)12-21-13-18(22)14-6-2-1-3-7-14;/h1-11,18,21-22H,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBQZUSHFIABEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=CC=C3Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Amination: The furan derivative is then reacted with an amine to introduce the methylamino group.

    Formation of the final product: The final step involves the reaction of the intermediate with phenylethanol under suitable conditions to form the desired compound.

Industrial production methods often involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and other diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride can be compared with other furan derivatives, such as:

    2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol: Similar structure but with a different position of the chlorine atom, leading to variations in reactivity and biological activity.

    2-[[5-(4-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol: Another positional isomer with distinct properties.

    Furan derivatives with different substituents: These compounds can have varying biological activities and applications depending on the nature and position of the substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride

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